molecular formula C17H15NO5 B5756447 6,7-dimethoxy-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one

6,7-dimethoxy-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one

Cat. No. B5756447
M. Wt: 313.30 g/mol
InChI Key: JZGOTZXOEFXQMH-UHFFFAOYSA-N
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Description

6,7-dimethoxy-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one, also known as DMBO, is a synthetic compound with potential applications in scientific research. It belongs to the class of benzoxazinones and has been studied for its biochemical and physiological effects. The purpose of

Mechanism of Action

6,7-dimethoxy-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one acts as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation. By blocking the activity of this receptor, 6,7-dimethoxy-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one may modulate the release of dopamine in the brain, which can have downstream effects on behavior and cognition.
Biochemical and Physiological Effects:
6,7-dimethoxy-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce the intake of addictive substances such as cocaine and alcohol. It has also been shown to reduce the expression of certain genes involved in addiction and reward processing. 6,7-dimethoxy-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one may have potential therapeutic applications in the treatment of addiction and other psychiatric disorders.

Advantages and Limitations for Lab Experiments

6,7-dimethoxy-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one has several advantages for use in lab experiments. It is highly selective for the dopamine D3 receptor, which allows for precise manipulation of this receptor in animal models. However, 6,7-dimethoxy-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for research on 6,7-dimethoxy-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one. One potential area of study is the development of more stable and soluble forms of the compound, which would make it easier to work with in lab experiments. Another area of study is the exploration of 6,7-dimethoxy-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one's potential therapeutic applications in the treatment of addiction and other psychiatric disorders. Finally, further research is needed to fully understand the mechanism of action of 6,7-dimethoxy-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one and its downstream effects on behavior and cognition.

Synthesis Methods

6,7-dimethoxy-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one can be synthesized through a multi-step process involving the condensation of 4-methoxyphenylacetic acid with o-nitrophenylacetic acid, followed by reduction and cyclization. The final product can be obtained through purification and isolation techniques. The synthesis of 6,7-dimethoxy-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one is a complex process that requires specialized knowledge and equipment.

Scientific Research Applications

6,7-dimethoxy-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the dopamine D3 receptor, which is involved in the regulation of reward and motivation. 6,7-dimethoxy-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one has also been studied for its potential use as a tool in the study of addiction and other psychiatric disorders.

properties

IUPAC Name

6,7-dimethoxy-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c1-20-11-6-4-10(5-7-11)16-18-13-9-15(22-3)14(21-2)8-12(13)17(19)23-16/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGOTZXOEFXQMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC(=C(C=C3C(=O)O2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dimethoxy-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one

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